molecular formula C18H15ClN2O3 B270634 Ethyl 3-(2-chlorobenzyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylate

Ethyl 3-(2-chlorobenzyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylate

Cat. No. B270634
M. Wt: 342.8 g/mol
InChI Key: JGUPRVMJMXAIBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(2-chlorobenzyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylate, also known as Compound A, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound has been shown to exhibit a range of biochemical and physiological effects, making it a promising tool for investigating various biological processes.

Mechanism of Action

The exact mechanism of action of Ethyl 3-(2-chlorobenzyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylate A is not fully understood, but it is thought to act by modulating the activity of various ion channels and receptors in the nervous system and other tissues. This compound has been shown to enhance GABA-mediated neurotransmission, which may contribute to its anxiolytic and sedative effects. Additionally, Ethyl 3-(2-chlorobenzyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylate A has been shown to inhibit the activity of L-type calcium channels, which may contribute to its cardiovascular effects.
Biochemical and Physiological Effects:
Ethyl 3-(2-chlorobenzyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylate A has been shown to exhibit a range of biochemical and physiological effects, including anxiolytic, sedative, cardiovascular, and anti-inflammatory effects. This compound has been shown to enhance GABA-mediated neurotransmission, which may contribute to its anxiolytic and sedative effects. Additionally, Ethyl 3-(2-chlorobenzyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylate A has been shown to inhibit the activity of L-type calcium channels, which may contribute to its cardiovascular effects. Finally, Ethyl 3-(2-chlorobenzyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylate A has been shown to exhibit anti-inflammatory and antioxidant properties, which may make it a potential therapeutic agent for a range of diseases.

Advantages and Limitations for Lab Experiments

One advantage of using Ethyl 3-(2-chlorobenzyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylate A in scientific research is its well-characterized pharmacological profile. This compound has been extensively studied in vitro and in vivo, and its effects on a range of molecular targets have been well-documented. Additionally, Ethyl 3-(2-chlorobenzyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylate A is relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using Ethyl 3-(2-chlorobenzyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylate A is its potential toxicity. This compound has been shown to exhibit cytotoxic effects at high concentrations, which may limit its use in certain experimental settings.

Future Directions

There are a number of potential future directions for research on Ethyl 3-(2-chlorobenzyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylate A. One area of interest is the development of new therapeutic agents based on the structure of this compound. Additionally, further studies are needed to fully elucidate the mechanism of action of Ethyl 3-(2-chlorobenzyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylate A and its effects on various molecular targets. Finally, additional studies are needed to determine the potential toxicity of Ethyl 3-(2-chlorobenzyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylate A and its suitability for use in various experimental settings.

Synthesis Methods

The synthesis of Ethyl 3-(2-chlorobenzyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylate A involves a multi-step process that begins with the reaction of 2-chlorobenzylamine with phthalic anhydride to form the intermediate compound, 3-(2-chlorobenzyl)-4-hydroxy-3,4-dihydrophthalic acid. This intermediate is then esterified with ethanol and treated with acetic anhydride to yield ethyl 3-(2-chlorobenzyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylate.

Scientific Research Applications

Ethyl 3-(2-chlorobenzyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylate A has been used in a variety of scientific research applications, including studies on the central nervous system, cardiovascular system, and cancer biology. This compound has been shown to interact with a number of different molecular targets, including GABA receptors, calcium channels, and voltage-gated potassium channels. Additionally, Ethyl 3-(2-chlorobenzyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylate A has been shown to exhibit anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for a range of diseases.

properties

Product Name

Ethyl 3-(2-chlorobenzyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylate

Molecular Formula

C18H15ClN2O3

Molecular Weight

342.8 g/mol

IUPAC Name

ethyl 3-[(2-chlorophenyl)methyl]-4-oxophthalazine-1-carboxylate

InChI

InChI=1S/C18H15ClN2O3/c1-2-24-18(23)16-13-8-4-5-9-14(13)17(22)21(20-16)11-12-7-3-6-10-15(12)19/h3-10H,2,11H2,1H3

InChI Key

JGUPRVMJMXAIBN-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=NN(C(=O)C2=CC=CC=C21)CC3=CC=CC=C3Cl

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=CC=CC=C21)CC3=CC=CC=C3Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.